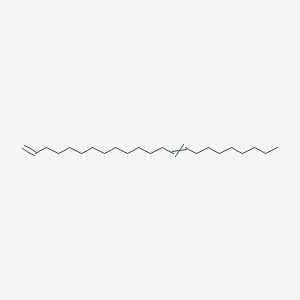

Tricosa-1,14-diene

Beschreibung

Contextualization within Long-Chain Aliphatic Hydrocarbon Chemistry

Tricosa-1,14-diene belongs to the extensive class of organic compounds known as aliphatic hydrocarbons. These molecules are fundamentally composed of carbon and hydrogen atoms linked together to form straight chains, branched chains, or non-aromatic rings. libretexts.orgallen.in Aliphatic hydrocarbons are categorized into three main types based on the nature of their carbon-carbon bonds: alkanes, which contain only single bonds; alkenes, which have at least one carbon-carbon double bond; and alkynes, characterized by the presence of at least one carbon-carbon triple bond. libretexts.orgsettalagas.it

As a diene, Tricosa-1,14-diene is a subtype of alkene, distinguished by the presence of two double bonds within its structure. The prefix "tricosa-" indicates a carbon backbone of 23 atoms, classifying it as a long-chain hydrocarbon. Its molecular formula is C₂₃H₄₄. nih.gov The numbers in its name, "1,14-diene," specify the locations of the two double bonds, starting from the end of the carbon chain. This precise placement of unsaturated bonds within a long saturated chain defines its chemical identity and potential reactivity. The properties of long-chain aliphatic hydrocarbons, such as melting and boiling points, generally increase with the number of carbon atoms due to stronger intermolecular dispersion forces. libretexts.orgpcc.eu

Table 1: General Classification of Aliphatic Hydrocarbons

| Hydrocarbon Type | General Formula (Acyclic) | Key Feature | Example |

| Alkanes | CₙH₂ₙ₊₂ | All single C-C bonds | Ethane |

| Alkenes | CₙH₂ₙ | At least one C=C double bond | Ethylene (B1197577) |

| Dienes | CₙH₂ₙ₋₂ | Two C=C double bonds | Butadiene |

| Alkynes | CₙH₂ₙ₋₂ | At least one C≡C triple bond | Acetylene |

This is an interactive table. Select rows to highlight.

Significance of Acyclic Diene Systems in Chemical Synthesis and Materials Science

Acyclic dienes—open-chain hydrocarbons containing two double bonds—are exceptionally valuable building blocks in both chemical synthesis and materials science. britannica.com The presence and relative positioning of the two π-bonds allow for a diverse range of chemical transformations that are not possible with simpler alkenes. orgoreview.com These reactions enable the construction of complex molecular architectures and polymers with tailored properties.

One of the most powerful reactions involving dienes is Acyclic Diene Metathesis (ADMET) polymerization. rsc.orgadvancedsciencenews.com This method uses specific catalysts, typically based on ruthenium or molybdenum, to systematically link terminal diene monomers into long polymer chains, releasing a small volatile molecule like ethylene gas in the process. advancedsciencenews.commdpi.com ADMET is a step-growth polymerization that allows for the synthesis of well-defined, defect-free polymers and copolymers with precise placement of functional groups. taylorandfrancis.comresearchgate.net This control is crucial for creating advanced materials for use in biomedicine, electronics, and as specialty ionomers. researchgate.netthieme-connect.com

Furthermore, conjugated dienes (where the double bonds are separated by a single bond) are key participants in pericyclic reactions, most notably the Diels-Alder reaction. This reaction forms a six-membered ring by combining a conjugated diene with an alkene (dienophile), and it is a cornerstone of synthetic chemistry for creating cyclic and polycyclic compounds. sigmaaldrich.com While Tricosa-1,14-diene is an unconjugated "skipped" diene, its double bonds can be isomerized or functionalized to participate in a wide array of addition and coupling reactions, making it a versatile precursor for synthesis. orgoreview.comorganic-chemistry.org

Overview of Current Research Trajectories for Tricosa-1,14-diene

Specific published research focusing exclusively on Tricosa-1,14-diene is limited. However, its structure places it at the intersection of several important research areas, and its potential applications can be inferred from studies on analogous long-chain dienes.

A primary research trajectory involves its use as a monomer in ADMET polymerization. researchgate.net Scientists have successfully used similar long-chain dienes, such as tricosa-1,22-dien-12-one, to create polymers with precisely spaced functional groups along a polyethylene-like backbone. researchgate.net Research on Tricosa-1,14-diene would likely explore its polymerization behavior, the influence of the non-terminal double bond on the reaction, and the physical properties (e.g., thermal and mechanical) of the resulting polyolefin.

Another area of investigation is the synthesis of bio-based polyesters and other sustainable polymers. mdpi.comacs.org Long-chain dienes can be derived from natural sources like plant oils. acs.org Research could focus on synthesizing Tricosa-1,14-diene from renewable feedstocks and subsequently using it to create biodegradable or chemically recyclable materials, contributing to the field of green chemistry.

Finally, studies into the effects of chain length and the precise location of functional groups on polymer properties represent a significant research avenue. Tricosa-1,14-diene serves as an ideal candidate for comparative studies against other C23 diene isomers or other long-chain α,ω-dienes (dienes with double bonds at both ends of the chain). Such fundamental research helps elucidate structure-property relationships that are critical for designing new materials.

Research Objectives and Scope for In-depth Investigation of the Compound

A focused investigation of Tricosa-1,14-diene would be structured around clear objectives to systematically build knowledge about this specific molecule.

Primary Research Objectives:

Synthesis and Purification: To develop an efficient, high-yield synthetic route to Tricosa-1,14-diene and establish protocols for its purification to a high degree suitable for polymerization studies.

Physicochemical Characterization: To accurately determine its fundamental physical and chemical properties.

Table 2: Computed Physicochemical Properties of Tricosadiene

| Property | Predicted Value | Unit |

| Molecular Weight | 320.6 | g/mol |

| Density | 0.780 | g/cm³ |

| Boiling Point | 393 | °C |

| Melting Point | -17.0 | °C |

| Flash Point | 195 | °C |

| Water Solubility | 1.39e-8 | g/L |

| Vapor Pressure | 4.25e-6 | mmHg |

Note: Data is based on predictions for a Tricosadiene isomer and serves as an estimate. Experimental verification is a key research objective. epa.gov

Reactivity Analysis: To investigate the reactivity of Tricosa-1,14-diene in ADMET polymerization using various standard catalysts. This includes studying reaction kinetics, catalyst efficiency, and the molecular weight and dispersity of the resulting polymers.

Polymer Characterization: To analyze the thermal, mechanical, and morphological properties of polymers synthesized from Tricosa-1,14-diene and establish structure-property relationships.

Scope of Investigation: The scope of this research would be confined to the synthesis and characterization of the monomer and its corresponding polymers at a laboratory scale. The investigation would focus on fundamental chemical principles and materials science, exploring its potential as a building block for new polyolefins. The research would not extend to the evaluation of the compound or its polymers for specific commercial, biological, or pharmaceutical applications, adhering strictly to foundational chemical and material science inquiry.

Eigenschaften

CAS-Nummer |

104899-38-9 |

|---|---|

Molekularformel |

C23H44 |

Molekulargewicht |

320.6 g/mol |

IUPAC-Name |

tricosa-1,14-diene |

InChI |

InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-23H2,2H3 |

InChI-Schlüssel |

KLQYEDATAKFWNK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCCCCCC=C |

Herkunft des Produkts |

United States |

Occurrence and Biological Context

Natural Isolation and Biological Sources of Tricosa-1,14-diene

Tricosa-1,14-diene is naturally produced by the colonial green microalga Botryococcus braunii. This microalga is well-known for its remarkable ability to synthesize and accumulate substantial quantities of liquid hydrocarbons, which can represent up to 75% of its total dry weight. researchgate.net Based on the chemical nature of the hydrocarbons they produce, strains of B. braunii are categorized into different chemical races, primarily A, B, and L. researchgate.netcourseworkbank.info

Race A strains of B. braunii are specifically characterized by their production of linear, odd-numbered n-alkadienes and n-alkatrienes, with carbon chain lengths ranging from 23 to 33. mdpi.comnih.gov Tricosa-1,14-diene (C₂₃H₄₄) is one of the characteristic dienes synthesized by these race A strains. researchgate.netresearchgate.net

The precise composition of the hydrocarbon mixture produced by Botryococcus braunii exhibits significant variation between different strains. Even within race A, the relative abundance of Tricosa-1,14-diene and other related alkadienes can differ substantially.

For instance, analysis of the Japanese "Yamanaka" strain, a typical race A alga, revealed a specific profile of alkadienes. researchgate.net In contrast, the UTEX 2441 strain, another race A variant, primarily produces C₂₇, C₂₉, and C₃₁ alkadienes, with only minor amounts of C₂₃ hydrocarbons detected as monoenes. asm.orgnih.gov Studies on various Australian strains of race A have further highlighted this diversity, showing that each strain produces a unique portfolio of 14 to 21 different straight-chain alkenes. mdpi.com This variability underscores the genetic and metabolic diversity within the species.

Table 1: Hydrocarbon Composition of Botryococcus braunii Yamanaka Strain (Race A) This interactive table details the relative abundance of different alkadienes found in the Yamanaka strain, based on published research. researchgate.net

| Hydrocarbon | Chemical Formula | Relative Abundance (%) |

| Tricosa-1,14-diene | C₂₃H₄₄ | 0.2 |

| Pentacosa-1,16-diene | C₂₅H₅₀ | 1.1 |

| Heptacosa-1,18-diene | C₂₇H₅₄ | 24.2 |

| Nonacosa-1,20-diene | C₂₉H₅₈ | 57.8 |

| Hentriaconta-1,22-diene | C₃₁H₆₂ | 16.7 |

Biosynthetic Pathways and Mechanistic Elucidation

The biosynthesis of Tricosa-1,14-diene and related alkadienes in race A strains of B. braunii is understood to occur via a specialized fatty acid elongation-decarboxylation pathway. researchgate.netasm.orgnih.gov This metabolic route utilizes common fatty acids as precursors to generate very-long-chain hydrocarbons.

Labeling studies have identified oleic acid (a C₁₈ monounsaturated fatty acid) as an efficient precursor for these long-chain dienes. nih.govuu.nl The process begins with the activation of oleic acid, which then undergoes several cycles of chain elongation. In each cycle, a two-carbon unit, typically derived from malonyl-CoA, is added to the fatty acid chain. researchgate.net This sequential addition extends the carbon backbone to the required length. Following elongation, the resulting very-long-chain fatty acid undergoes a decarboxylation step, where the carboxyl group (-COOH) is removed as carbon dioxide (CO₂). researchgate.net This final step yields the odd-numbered hydrocarbon chain.

The formation of the specific 1,14-diene structure of Tricosa-1,14-diene from an oleic acid (C₁₈:₁Δ⁹) precursor requires a precise sequence of enzymatic reactions that are not yet fully characterized. However, a plausible mechanism can be hypothesized based on existing biochemical evidence.

Elongation and Double Bond Positioning: Starting with oleic acid, which has a double bond between carbons 9 and 10 (from the carboxyl end), three cycles of two-carbon elongation would extend the chain to 24 carbons. Crucially, this elongation process shifts the original double bond's position relative to the carboxyl group. A C₁₈:₁Δ⁹ fatty acid would be converted to a C₂₄:₁Δ¹⁵ very-long-chain fatty acid.

Decarboxylation and Terminal Double Bond Formation: The final and most distinctive step is the decarboxylation of the C₂₄ fatty acid to form a C₂₃ diene. Simple decarboxylation would produce tricosa-14-ene. To generate the terminal double bond (at C-1), a more complex enzymatic mechanism is required. It has been proposed that the decarboxylation is facilitated by an activated intermediate. researchgate.net Research suggests the involvement of a β-hydroxy fatty acid derivative. In this model, the very-long-chain fatty acid is hydroxylated at the β-carbon (C-2) position. This β-hydroxy acid is then a substrate for a specialized enzyme system that catalyzes a concerted decarboxylation and dehydration, resulting in the loss of CO₂ and a water molecule to form the terminal double bond. This mechanism would convert the C₂₄:₁Δ¹⁵ fatty acid into Tricosa-1,14-diene, preserving the internal double bond at the C-14 position while creating a new one at the C-1 position. researchgate.net The specific enzymes, including the elongases, hydroxylases, and the final decarboxylase/dehydratase complex in B. braunii, remain subjects of ongoing research.

Chemical Synthesis and Derivatization

Established Synthetic Methodologies for Tricosa-1,14-diene and Related Acyclic Dienes

The creation of the diene motif within a long aliphatic chain requires precise control over both regioselectivity (the location of the double bonds) and stereoselectivity (the E/Z geometry of the double bonds). Several families of reactions are particularly well-suited for this purpose.

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.comlibretexts.org This method is highly effective for unambiguously establishing the position of the resulting double bond. mnstate.edu For the synthesis of a diene, the Wittig reaction can be employed to create one or both of the double bonds.

To construct a conjugated diene, a common strategy is to react a saturated ylide with an α,β-unsaturated aldehyde. researchgate.net This approach generally provides better control over the stereochemistry of the newly formed double bond. researchgate.net The stereochemical outcome (Z or E-alkene) is influenced by the nature of the ylide; unstabilized ylides typically favor the Z-isomer, while stabilized ylides favor the E-isomer. nih.gov Modifications to the standard Wittig reaction, such as the Schlosser modification, can be used to favor the E-alkene even with unstabilized ylides. wikipedia.org

Table 1: Illustrative Wittig Reaction Strategies for Diene Synthesis

| Carbonyl Component | Ylide Component | Reaction Type | Typical Stereochemical Outcome |

|---|---|---|---|

| α,β-Unsaturated Aldehyde | Non-stabilized Ylide | Standard Wittig | Z-alkene favored researchgate.netnih.gov |

| Saturated Aldehyde | Stabilized Ylide | Standard Wittig | E-alkene favored |

| Aldehyde/Ketone | Non-stabilized Ylide | Schlosser Modification | E-alkene favored wikipedia.org |

Carbon-carbon coupling reactions are fundamental to modern organic synthesis and provide powerful pathways to dienes. These methods typically involve the joining of two smaller fragments, often with the aid of a transition metal catalyst. A variety of coupling partners can be used, allowing for great flexibility in synthesis design.

For instance, the palladium-catalyzed cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds is an efficient method for synthesizing 1,3-diene structures. organic-chemistry.org Another approach involves the stereospecific coupling of readily available alkenylsilanes. organic-chemistry.org These methods are valued for their tolerance of various functional groups and the high degree of stereochemical control they offer. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing C-C bonds, including those needed for diene synthesis. nih.gov Seminal named reactions like the Suzuki, Heck, and Stille couplings are frequently adapted for this purpose.

The Suzuki coupling, which pairs an organoboron compound (like a vinyl boronic acid) with an organic halide, is particularly effective. A one-pot synthesis of unsymmetrical 1,3-dienes can be achieved through a borylation-coupling sequence, where an alkenyl halide is first converted to an alkenylboronic acid pinacol ester and then coupled with a second alkenyl halide. organic-chemistry.org This process proceeds with complete retention of the double bond's configuration. organic-chemistry.org Similarly, allenes can react with aryl and vinylic halides in the presence of a palladium catalyst to generate diene products in good to excellent yields. nih.gov The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.orgnih.gov

Table 2: Comparison of Selected Palladium-Catalyzed Diene Syntheses

| Reaction Name | Coupling Partners | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki Coupling | Alkenylboronic acid + Alkenyl halide | Pd(PPh₃)₄ or PdCl₂(dppf) | High functional group tolerance; Stereospecific. organic-chemistry.org |

| Heck Coupling | Alkene + Alkenyl halide | Pd(OAc)₂ with phosphine ligands | Forms C-C bond at an sp² carbon. |

| Stille Coupling | Alkenylstannane + Alkenyl halide | Pd(PPh₃)₄ | Mild conditions; tolerates many functional groups. |

| Cheng Synthesis | Allene + Aryl/Vinylic halide | Pd(dba)₂ / PPh₃ | Good to excellent yields for a range of substrates. nih.gov |

| Miyaura Borylation-Coupling | Alkenyl halide + Bis(pinacolato)diboron, then 2nd Alkenyl halide | PdCl₂(PPh₃)₂ | One-pot synthesis of unsymmetrical 1,3-dienes. organic-chemistry.org |

The biological and physical properties of dienes can be significantly influenced by their stereochemistry. nih.gov Therefore, the development of asymmetric methods to control the three-dimensional arrangement of atoms is a key goal in organic synthesis. Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule.

For dienes, this often involves controlling the geometry (E/Z) of the double bonds and the chirality of any stereocenters in the molecule. Catalytic enantioselective reactions, such as the platinum-catalyzed enantioselective diboration of 1,3-dienes, can be used to install chirality. nih.gov The resulting chiral bis(boronate) ester can then be converted into other functional groups, such as a 1,4-diol, with high enantiomeric purity. nih.gov Similarly, palladium-catalyzed asymmetric allylic C-H alkylation of 1,4-dienes can produce chiral products with high levels of regioselectivity and enantioselectivity. acs.org Organocatalysis also provides a powerful route to chiral dienes, for example, in the synthesis of highly functionalized cyclohexa-1,3-dienes through cascade reactions. researchgate.net

Synthesis of Tricosa-1,14-diene Derivatives and Analogs

Once the diene backbone is synthesized, its double bonds serve as reactive handles for further chemical transformations, allowing for the creation of a diverse array of derivatives and analogs.

The double bonds in acyclic dienes are sites of high electron density, making them susceptible to attack by electrophiles and amenable to a wide range of addition and transformation reactions. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Common functionalization strategies include:

Hydrofunctionalization : This involves the addition of an H-X bond across a double bond. Iron-catalyzed 1,4-hydroboration and hydrosilylation of 1,3-dienes can selectively produce allylboronic esters and allylsilanes, respectively. nih.gov

Difunctionalization : It is possible to add two new functional groups across the diene system. For example, radical addition and cyclization reactions of dienes can lead to difunctionalized cyclic compounds. mdpi.com Palladium catalysis can achieve 1,4-syn-difunctionalization under oxidative conditions. nih.gov

Cycloaddition Reactions : Dienes are classic substrates for cycloaddition reactions, most notably the Diels-Alder reaction, which forms six-membered rings with high stereocontrol.

Oxidation : Dienes can be oxidized to form valuable functional groups. Asymmetric 1,4-dihydroxylation, for instance, converts a 1,3-diene into a 2-butene-1,4-diol, a versatile synthetic intermediate. nih.gov

These functionalization strategies significantly expand the synthetic utility of acyclic dienes, providing pathways to a wide variety of more complex and functionally rich molecules. nih.gov

Despite a comprehensive search for the stereoselective synthesis of Tricosa-1,14-diene, particularly its (E)-isomers, no relevant scientific literature or data could be retrieved. The search results did not provide any information on the synthesis, derivatization, or detailed research findings for this specific chemical compound.

It is possible that "Tricosa-1,14-diene" is a compound with limited published research, or the provided name may contain a typographical error. The searches consistently returned information on "Triclosan" and its derivatives, which are structurally unrelated to the requested diene.

Therefore, the requested article on the chemical synthesis and derivatization of Tricosa-1,14-diene, with a focus on the stereoselective synthesis of its (E)-isomers, cannot be generated at this time due to the absence of available data.

Chemical Transformations and Reaction Pathways

Electrophilic Addition Reactions to Tricosa-1,14-diene's Double Bonds

Electrophilic addition is a fundamental reaction class for alkenes, initiated by the attack of the π-bond on an electrophile, leading to the formation of a carbocation intermediate that is subsequently attacked by a nucleophile. libretexts.orgcsbsju.edu

In the context of Tricosa-1,14-diene, the reaction with an electrophile like hydrogen bromide (HBr) highlights the principles of site-selectivity and regioselectivity.

Site-Selectivity: The molecule possesses a monosubstituted terminal double bond (C1=C2) and a disubstituted internal double bond (C14=C15). Electrophilic attack will preferentially occur at the more nucleophilic double bond, which is the one that leads to the formation of the more stable carbocation intermediate. chemistrynotmystery.comlibretexts.orglibretexts.org

Addition to C1=C2: Protonation at C1 yields a secondary carbocation at C2. Protonation at C2 would yield a less stable primary carbocation at C1.

Addition to C14=C15: Protonation at either C14 or C15 results in a secondary carbocation.

Comparing the potential intermediates, the reaction is expected to be selective for the internal C14=C15 double bond, as it is generally more electron-rich (more substituted) and leads to a stable secondary carbocation. chemistrynotmystery.com

Regioselectivity: The orientation of addition is governed by Markovnikov's rule, which states that in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide attaches to the carbon with fewer hydrogen atoms. libretexts.orglibretexts.org

For the terminal double bond (C1=C2) , the addition of HBr would be highly regioselective. The proton would add to C1, forming the more stable secondary carbocation at C2, leading to the formation of a 2-bromo derivative. libretexts.orglibretexts.org

For the internal double bond (C14=C15) , which is symmetrically substituted with alkyl chains, the addition of HBr would result in a mixture of two constitutional isomers, 14-bromo- and 15-bromo-tricosane, as the stability of the secondary carbocation formed upon protonation at either carbon is comparable.

The addition of reagents across a double bond has the potential to create new stereocenters. libretexts.org The stereochemical outcome of electrophilic addition is dictated by the reaction mechanism.

For Tricosa-1,14-diene, the addition process typically involves a planar carbocation intermediate. csbsju.edu The nucleophile can attack this flat intermediate from either face with roughly equal probability. csbsju.edulibretexts.org

Formation of Chiral Centers: If the addition of a reagent HX to the C14=C15 double bond occurs, two new chiral centers are generated at C14 and C15.

Stereoselectivity: Because the reaction proceeds through a carbocation that is not stereochemically constrained, the addition is generally non-stereoselective. libretexts.org This means that both syn-addition (where both groups add to the same face of the double bond) and anti-addition (where they add to opposite faces) can occur, leading to a mixture of diastereomers. libretexts.orgmasterorganicchemistry.com If the starting material is achiral, the product will be a racemic mixture of enantiomers. lumenlearning.com

Olefin Metathesis Reactions Involving Tricosa-1,14-diene

Olefin metathesis, a reaction catalyzed by transition metal complexes (e.g., Grubbs or Schrock catalysts), involves the redistribution of alkylidene fragments between two alkenes. masterorganicchemistry.comnobelprize.orglibretexts.org This powerful transformation allows for the formation of new carbon-carbon double bonds.

Cross-metathesis (CM) is an intermolecular metathesis reaction between two different alkenes. uwindsor.caorganic-chemistry.org The efficiency and selectivity of CM are influenced by the substitution pattern of the reacting olefins.

Reactivity: In contrast to electrophilic addition, terminal alkenes are generally more reactive in metathesis than internal, more substituted alkenes due to reduced steric hindrance. thieme-connect.de Therefore, in Tricosa-1,14-diene, the C1=C2 double bond is the preferred site for cross-metathesis reactions. thieme-connect.de

Reaction Conditions: To favor the desired cross-product over self-metathesis (homodimerization) products, an excess of one of the alkene partners is often employed. uwindsor.cathieme-connect.de

Stereoselectivity: The newly formed double bond in the product is typically a mixture of E and Z isomers. masterorganicchemistry.comthieme-connect.de While the E isomer is thermodynamically more stable, kinetic factors can influence the observed ratio.

Ring-closing metathesis (RCM) is an intramolecular variant that is highly effective for synthesizing cyclic compounds from acyclic dienes. sigmaaldrich.comresearchgate.net Tricosa-1,14-diene itself is not a direct substrate for a simple RCM reaction to form a single macrocycle. However, it serves as a valuable starting material for derivatization strategies that incorporate RCM.

A potential synthetic route involves a two-step process:

Cross-Metathesis: A selective cross-metathesis reaction is first performed at the C1 terminal double bond with a bifunctional alkene (e.g., an olefin bearing an ester and another terminal double bond).

Ring-Closing Metathesis: The newly introduced terminal double bond is now positioned to react with the original internal double bond at C14 in an intramolecular RCM event, leading to the formation of a macrocycle.

The success of the RCM step is contingent upon several factors, including the length and flexibility of the chain connecting the two reacting double bonds and the reaction concentration. High-dilution conditions are typically required to favor the intramolecular cyclization over intermolecular polymerization. researchgate.netnih.gov The stability of the resulting macrocyclic alkene also plays a crucial role in the position of the ring-chain equilibrium. researchgate.net

Polymer Science and Advanced Materials Applications

Acyclic Diene Metathesis (ADMET) Polymerization of Tricosa-1,14-diene and Related Acyclic Diene Monomers

Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization that utilizes olefin metathesis to convert α,ω-dienes into linear unsaturated polymers and a volatile small molecule byproduct, typically ethylene (B1197577). wikipedia.org This process is driven to completion by the removal of the ethylene gas, making it a powerful method for synthesizing a wide variety of polymers with high functional group tolerance. wikipedia.orgadvancedsciencenews.com While specific studies focusing exclusively on triclosan-1,14-diene are not extensively detailed in the public domain, the principles of ADMET polymerization of long-chain α,ω-dienes are well-established and directly applicable. These polymerizations are valued for creating materials with precisely placed functional groups. researchgate.net

The success of ADMET polymerization is heavily reliant on the catalyst system employed. Ruthenium-carbene complexes, often referred to as Grubbs' catalysts, are widely used due to their high reactivity, stability, and remarkable tolerance to a variety of functional groups. wikipedia.orgnih.gov For the polymerization of long-chain dienes like triclosan-1,14-diene, catalyst selection is crucial for achieving high molecular weight polymers.

Commonly used catalysts include first, second, and third-generation Grubbs' catalysts, as well as Hoveyda-Grubbs catalysts. nih.govmdpi.com These ruthenium-based systems have been optimized to enhance initiation rates and propagation, which is essential for efficient polymerization. researchgate.net For instance, N-heterocyclic carbene (NHC) ligands in second and third-generation catalysts significantly increase their activity and stability. nih.govresearchgate.net The choice of catalyst can influence reaction kinetics, polymer molecular weight, and even the stereochemistry of the resulting double bonds in the polymer backbone. nih.gov Dithiolate Ru carbenes and cyclometalated Ru-carbenes have been developed for stereoretentive and cis-selective ADMET, respectively, showcasing the ongoing optimization of these catalyst systems. nih.govresearchgate.net

| Catalyst Generation | Common Name | Key Features | Typical Applications |

|---|---|---|---|

| First Generation | Grubbs' Catalyst Gen I | Good functional group tolerance, moderate activity. | General ADMET, ROMP. |

| Second Generation | Grubbs' Catalyst Gen II | Higher activity and stability due to NHC ligand. | Challenging metathesis reactions, functionalized monomers. |

| Third Generation | Grubbs' Catalyst Gen III (e.g., Fast-initiating catalysts) | Very high initiation rates. | Rapid polymerizations. |

| Specialized | Hoveyda-Grubbs Catalysts | High stability, recoverable. | Various metathesis reactions, including ADMET. |

| Stereoselective | Dithiolate or Cyclometalated Ru-Carbenes | Control over cis/trans double bond formation. | Synthesis of stereoregular polymers. |

The configuration of the double bonds (cis or trans) within the polymer backbone significantly impacts the material's thermal and mechanical properties. researchgate.netnih.gov In standard ADMET polymerizations using common Grubbs-type catalysts, the resulting polyenes typically have a high content of the thermodynamically more stable trans double bonds. wikipedia.orgnih.gov Ratios often exceed 70-90% trans configuration. wikipedia.org

However, recent advancements in catalyst design have enabled greater control over the polymer's stereochemistry. nih.gov By employing specific ruthenium catalysts, such as dithiolate Ru carbenes with cis-diene monomers or cyclometalated Ru catalysts with α,ω-dienes, it is possible to synthesize polymers with a high percentage of cis double bonds. nih.govchemrxiv.org Furthermore, modulating reaction parameters like temperature and time can also influence the final cis:trans ratio, allowing for a predictable synthesis of polyalkenamers with tailored properties. researchgate.net This level of control over polymer architecture is a key advantage of modern ADMET chemistry.

ADMET polymerization is a powerful tool for creating polymers with precisely placed functional groups along the backbone. researchgate.net By designing and synthesizing a monomer like triclosan-1,14-diene with a functional group at a specific position, the resulting polymer will have that functionality at regular intervals. This precision is difficult to achieve with other polymerization methods like traditional radical polymerization. wikipedia.org

For example, the ADMET polymerization of a related monomer, tricosa-1,22-dien-12-ol, demonstrates this principle effectively. The hydroxyl group at the C-12 position of the monomer is perfectly replicated at regular intervals along the resulting polymer chain. researchgate.net This precise placement allows for the synthesis of "model polymers" that can be used to study structure-property relationships or to create materials with tailored functionalities, such as sites for cross-linking or further chemical modification. wikipedia.org

The molecular weight (Mₙ or Mₙ) and polydispersity index (PDI or Đ) are critical parameters that define the physical properties of a polymer. nih.gov In ADMET, a step-growth polymerization, high molecular weights are achieved by driving the reaction equilibrium towards the polymer product. advancedsciencenews.com This is typically accomplished by efficiently removing the ethylene byproduct under high vacuum or by purging with an inert gas. advancedsciencenews.comresearchgate.net

Several factors influence the final molecular weight and Đ:

Monomer Purity: High monomer purity is essential, as impurities can terminate chain growth. advancedsciencenews.com

Stoichiometric Balance: As a step-growth process, maintaining a perfect 1:1 stoichiometry of reactive end groups is crucial.

Reaction Conditions: Higher temperatures and longer reaction times generally lead to higher molecular weights, provided the catalyst remains active.

Catalyst Loading: The amount of catalyst can affect the polymerization rate and the final molecular weight.

The polydispersity index (Đ = Mₙ/Mₙ) for a typical step-growth polymerization theoretically approaches a value of 2.0 at high conversion. However, in practice, ADMET polymerizations can yield polymers with Đ values ranging from 1.5 to 2.5. nih.gov Achieving lower Đ values, which indicate a more uniform distribution of chain lengths, requires controlled polymerization techniques. nih.gov

| Factor | Effect on Molecular Weight (Mₙ) | Effect on Polydispersity (Đ) |

|---|---|---|

| Increased Reaction Time | Increase | Approaches theoretical value (≈2.0) |

| Increased Temperature | Increase (up to catalyst decomposition) | Generally follows step-growth kinetics |

| Efficient Ethylene Removal | Significant Increase | Follows step-growth kinetics |

| Monomer Impurities | Decrease | May broaden distribution |

Post-Polymerization Modifications of Tricosa-1,14-diene Derived Polymers

The unsaturated polymer backbone produced from the ADMET polymerization of triclosan-1,14-diene offers reactive sites for various post-polymerization modifications. These modifications can be used to alter the polymer's properties, such as its thermal stability, crystallinity, and chemical resistance. researchgate.net

A common and significant post-polymerization modification is the catalytic hydrogenation of the carbon-carbon double bonds in the polymer backbone. researchgate.net This process converts the unsaturated polyalkenamer into a fully saturated, polyethylene-like material. nih.govresearchgate.net The resulting saturated polymer often exhibits properties similar to high-density polyethylene (B3416737) (HDPE), including high crystallinity and excellent thermal stability. researchgate.netuni-konstanz.de

The hydrogenation can be carried out using various catalytic systems. Homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) are effective, and in some cases, the ruthenium metathesis catalyst itself can be used for subsequent hydrogenation under a hydrogen atmosphere. researchgate.netmdpi.com Another method involves heterogeneous catalysts such as palladium on carbon (Pd/C). mdpi.com A non-catalytic method using diimide, generated from the thermal decomposition of p-toluenesulfonylhydrazide (TSH), has also proven to be an efficient way to hydrogenate poly(1,3-diene)s. mdpi.comnih.gov The complete saturation of the double bonds removes reactive sites, thereby increasing the polymer's stability against oxidation and UV degradation. This transformation allows for the creation of high-performance, polyethylene-type materials from monomers with precisely placed functionalities. nih.gov

Incorporation of Recyclable and Degradable Linkages within Polymer Backbones

The integration of specific chemical linkages that allow for polymer degradation and recycling is a cornerstone of sustainable materials science. While direct studies on Tricosa-1,14-diene for this purpose are not extensively documented, its diene functionality offers a theoretical entry point for creating polymers with designed-in "weak links." For instance, the double bonds in Tricosa-1,14-diene could be targeted for metathesis depolymerization. Acyclic Diene Metathesis (ADMET) polymerization of Tricosa-1,14-diene could, in principle, be reversed under the right catalytic conditions, breaking the polymer back down into its constituent monomers for chemical recycling. This approach aligns with circular economy principles by enabling a closed-loop system for the material.

Furthermore, the long aliphatic chain of the monomer could be chemically modified prior to polymerization to include degradable ester or acetal (B89532) linkages. Copolymerization of such a modified Tricosa-1,14-diene monomer with other vinyl monomers could introduce points of hydrolytic or enzymatic degradation into the polymer backbone, rendering the final material biodegradable or more readily recyclable.

Novel Polymer Architectures and Engineered Materials Development

The development of new polymers with tailored properties is critical for technological advancement. Tricosa-1,14-diene serves as a valuable, yet underexplored, building block for such innovations.

Bio-based Polymers from Renewable Diene Feedstocks

Tricosa-1,14-diene is a naturally occurring hydrocarbon produced by the green microalga Botryococcus braunii (Race A). researchgate.net This alga is recognized for its ability to produce large quantities of liquid hydrocarbons, making it a promising renewable feedstock for the chemical industry. researchgate.netresearchgate.net The extraction of Tricosa-1,14-diene from this algal source provides a direct pathway to a bio-based monomer.

The polymerization of this renewable diene can lead to the creation of novel bio-based elastomers or thermoplastics. Depending on the polymerization method and the resulting stereochemistry (cis vs. trans) around the double bonds in the polymer chain, materials with a wide range of properties, from flexible and rubbery to more rigid, could be achieved. These bio-polymers could offer a sustainable alternative to petroleum-derived materials in various sectors.

Table 1: Natural Source and Properties of Tricosa-1,14-diene

| Property | Description | Reference |

|---|---|---|

| Natural Source | Microalga Botryococcus braunii | researchgate.net |

| Chemical Class | Long-chain n-alkadiene | researchgate.net |

| Carbon Number | C23 | researchgate.net |

| Potential Application | Renewable monomer for bio-polymers | researchgate.net |

This table is interactive. Click on the headers to sort.

Design and Synthesis of Model Polymers for Structure-Property Relationship Studies

The well-defined, long-chain structure of Tricosa-1,14-diene makes it an excellent candidate for the synthesis of model polymers. Model polymers, which have precisely controlled molecular weights, compositions, and architectures, are essential for fundamental studies of structure-property relationships.

By polymerizing Tricosa-1,14-diene using controlled polymerization techniques, researchers can create a series of polymers with varying chain lengths and microstructures. The analysis of these model polymers would provide valuable insights into how the long aliphatic segment between the reactive double bonds influences key material properties such as:

Thermal Properties: Glass transition temperature (Tg) and melting temperature (Tm).

Mechanical Properties: Elasticity, tensile strength, and flexibility.

Crystallinity: The degree of ordering within the polymer matrix.

Understanding these fundamental relationships is crucial for the rational design of new materials engineered for specific performance characteristics.

Exploration of Supramolecular Structures Incorporating Diene Derivatives

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The long hydrocarbon chain of Tricosa-1,14-diene provides a significant hydrophobic component that can drive the self-assembly of molecules in aqueous environments.

By chemically modifying Tricosa-1,14-diene to add polar head groups (e.g., carboxylic acids, amines, or alcohols), it is possible to create amphiphilic molecules. These diene-derived amphiphiles could self-assemble into complex supramolecular structures such as micelles, vesicles, or liquid crystals. The diene functionality within these assemblies could then be polymerized (e.g., via UV irradiation) to create stabilized, cross-linked nanostructures. Such materials could have applications in drug delivery, nanotechnology, and the creation of advanced coatings.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation of Tricosa-1,14-diene and its Derivatives

Spectroscopy is the cornerstone for determining the molecular structure of organic compounds. For a molecule like Tricosa-1,14-diene, with its long hydrocarbon chain and specific placement of double bonds, several spectroscopic methods are employed to gain a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules, including long-chain dienes. google.com By analyzing the ¹H and ¹³C NMR spectra, researchers can confirm the connectivity of atoms and the specific positions of the double bonds in Tricosa-1,14-diene.

In ¹H NMR spectroscopy of a long-chain diene, specific chemical shifts and coupling patterns reveal the arrangement of protons. rsc.orgmdpi.com For Tricosa-1,14-diene, the protons attached to the double-bonded carbons (=CH- and =CH₂) would appear in the characteristic downfield region of approximately 4.9 to 5.8 ppm. mdpi.com The terminal vinyl group at the C1 position would show distinct signals for the geminal and cis/trans vinylic protons, while the internal double bond at C14 would exhibit signals corresponding to its specific stereochemistry (cis or trans). The large number of methylene (B1212753) (-CH₂-) groups in the long aliphatic chain would produce a complex, overlapping signal in the upfield region, typically around 1.2-1.4 ppm. nationalmaglab.org

¹³C NMR spectroscopy provides complementary information by showing distinct signals for each unique carbon atom in the molecule. google.comacs.org The carbons of the double bonds in Tricosa-1,14-diene would resonate in the range of 114 to 140 ppm, clearly distinguishing them from the sp³-hybridized carbons of the long alkyl chain, which appear further upfield (approx. 10-40 ppm). nationalmaglab.org The precise chemical shifts can confirm the 1- and 14-positions of the diene system.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for Tricosa-1,14-diene

| Atom Position | ¹H Chemical Shift (ppm) (Hypothetical) | ¹³C Chemical Shift (ppm) (Hypothetical) |

|---|---|---|

| C-1 (=CH₂) | 4.9-5.0 | ~114 |

| C-2 (-CH=) | 5.7-5.8 | ~139 |

| C-3 to C-13 (-CH₂-) | 1.2-1.4 | 22-34 |

| C-14, C-15 (=CH-) | 5.3-5.4 | ~130 |

| C-16 to C-22 (-CH₂-) | 1.2-1.4 | 22-32 |

Note: This table is based on general principles of NMR spectroscopy for long-chain alkenes and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition and, consequently, the molecular formula of a compound. mdpi.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For Tricosa-1,14-diene (C₂₃H₄₄), HRMS would be used to measure the exact mass of its molecular ion. Soft ionization techniques, such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) combined with silver ion complexation, are often employed for nonpolar hydrocarbons to generate the molecular ion or quasi-molecular ions ([M+H]⁺, [M+Ag]⁺) with minimal fragmentation. mdpi.comnih.govresearchgate.net The experimentally measured mass would then be compared against the theoretical exact mass calculated for the formula C₂₃H₄₄.

Table 2: HRMS Data for Tricosa-1,14-diene

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₄₄ |

| Theoretical Exact Mass | 320.3443 |

| Measured Exact Mass (Hypothetical) | 320.3441 |

Note: The measured mass is a hypothetical value that would be expected in an HRMS experiment.

The ability of HRMS to distinguish between molecules with the same nominal mass but different elemental compositions makes it an indispensable tool for confirming the identity of Tricosa-1,14-diene and its derivatives. researchgate.netresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. spcmc.ac.in For Tricosa-1,14-diene, the IR spectrum would be dominated by absorptions characteristic of alkanes and alkenes.

The key diagnostic peaks would be those associated with the carbon-carbon double bonds (C=C) and the vinyl and vinylic carbon-hydrogen bonds (=C-H). orgchemboulder.com The presence of two double bonds would give rise to the following characteristic signals:

=C-H Stretching: A band or bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) confirms the presence of hydrogens on double-bonded carbons. libretexts.orgspectroscopyonline.com

C-H Stretching (Aliphatic): Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the long methylene (-CH₂-) and terminal methyl (-CH₃) groups. orgchemboulder.com

C=C Stretching: A moderate intensity peak in the region of 1640-1680 cm⁻¹ indicates the stretching of the carbon-carbon double bonds. orgchemboulder.commsu.edu The terminal double bond at C-1 would likely absorb around 1640 cm⁻¹, while the internal double bond at C-14 would absorb at a slightly higher wavenumber.

=C-H Bending (Out-of-plane): Strong bands in the 650-1000 cm⁻¹ region are highly diagnostic of the substitution pattern of the alkene. spectroscopyonline.com The terminal vinyl group (R-CH=CH₂) of Tricosa-1,14-diene would show two strong bands, one near 990 cm⁻¹ and another near 910 cm⁻¹. The internal double bond at C-14, if it has a cis-configuration, would show a broad band around 675-730 cm⁻¹, whereas a trans-configuration would result in a sharp, strong band near 965-975 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Tricosa-1,14-diene

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Alkene (=C-H) | 3010 - 3100 |

| C-H Stretch | Alkane (-C-H) | 2850 - 2960 |

| C=C Stretch | Alkene (C=C) | 1640 - 1680 |

| C-H Bend (Out-of-plane) | Terminal Vinyl (=CH₂) | 910 - 990 (two bands) |

| C-H Bend (Out-of-plane) | Internal trans-Alkene | 965 - 975 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating Tricosa-1,14-diene from reaction mixtures or natural extracts and for determining its purity. Due to its long hydrocarbon chain, both gas and liquid chromatography methods are applicable, each with specific advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. nih.gov It is widely used for the analysis of volatile and semi-volatile compounds, including many insect pheromones and cuticular hydrocarbons that are structurally similar to Tricosa-1,14-diene. usda.govwiley.compnas.org

In a GC-MS analysis, a sample containing Tricosa-1,14-diene is injected into the gas chromatograph, where it is vaporized. The components of the mixture are then separated as they travel through a long, thin capillary column. Separation is based on the compounds' boiling points and their interactions with the stationary phase coating the column. As each component, such as Tricosa-1,14-diene, elutes from the column, it enters the mass spectrometer. The MS detector fragments the molecules into characteristic patterns and records their mass-to-charge ratios. The resulting mass spectrum serves as a "molecular fingerprint" that can be compared to spectral libraries for positive identification. nih.gov

While highly effective, analyzing very long-chain hydrocarbons like tricosadiene by GC can sometimes be challenging due to their low volatility, which may require high column temperatures that risk thermal decomposition. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, purification, and quantification of compounds that may be non-volatile or thermally unstable, making it an excellent alternative or complementary method to GC for long-chain hydrocarbons. dgk-ev.depsu.edu

For a nonpolar compound like Tricosa-1,14-diene, reversed-phase HPLC is typically employed. chemguide.co.uk This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and isopropanol). mdpi.com Compounds are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

A particularly powerful variant for separating unsaturated hydrocarbons is Silver Ion HPLC (Ag-HPLC). mdpi.com In this technique, the stationary phase is impregnated with silver ions. These ions form reversible π-complexes with the double bonds of the analytes. The strength of this interaction depends on the number, position, and stereochemistry (cis/trans) of the double bonds, allowing for the fine separation of isomers that would be difficult to resolve by other methods. mdpi.com This makes Ag-HPLC exceptionally well-suited for assessing the isomeric purity of Tricosa-1,14-diene.

Coupling HPLC with a detector like a mass spectrometer (HPLC-MS) or an evaporative light scattering detector (ELSD) allows for the quantification and purity assessment of the isolated compound. dgk-ev.de

Table 4: Comparison of Chromatographic Methods for Tricosa-1,14-diene Analysis

| Technique | Principle | Advantages for Tricosa-1,14-diene | Considerations |

|---|---|---|---|

| GC-MS | Separation by volatility/polarity in gas phase; mass-based identification. | High resolution; definitive identification via mass spectral libraries. nih.gov | Requires volatility; risk of thermal degradation for very long chains. mdpi.com |

| Reversed-Phase HPLC | Separation by polarity in liquid phase. | Good for non-volatile compounds; scalable for purification. psu.edu | May not separate geometric (cis/trans) or positional isomers effectively. |

| Silver Ion HPLC (Ag-HPLC) | Separation based on π-complexation with silver ions. | Excellent separation of isomers based on number, position, and geometry of double bonds. mdpi.com | Requires specialized columns and mobile phases. |

Advanced Characterization of Tricosa-1,14-diene Derived Polymers

The comprehensive characterization of polymers derived from tricosa-1,14-diene is essential for understanding their structure-property relationships. Advanced analytical techniques provide detailed insights into the molecular weight, thermal behavior, and crystalline nature of these materials.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Distribution Analysis

Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. wikipedia.orgshimadzu.com.sg This method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. jordilabs.comtainstruments.com Larger molecules elute from the chromatography column first, while smaller molecules, which can penetrate the pores of the column's packing material, elute later. shimadzu.com.sgtainstruments.com

The primary data obtained from a GPC analysis is a chromatogram, which plots the detector response against elution time. This chromatogram is then used in conjunction with a calibration curve, typically generated using polymer standards of known molecular weight (like polystyrene), to calculate various molecular weight averages. wikipedia.orgshimadzu.com.sg Key parameters determined from GPC include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain, giving greater importance to heavier chains.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. gcms.cz A PDI of 1.0 signifies a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution of chain lengths.

For polymers synthesized via acyclic diene metathesis (ADMET), such as those from tricosa-1,14-diene, GPC is crucial for assessing the success of the polymerization reaction. For instance, research on ADMET polymerization of various dienes has utilized GPC to determine the molecular weights (Mn and Mw) and dispersity (Đ) of the resulting polymers. nih.gov

Table 1: Illustrative GPC Data for a Hypothetical Poly(tricosa-1,14-diene)

| Parameter | Value | Description |

| Mn ( g/mol ) | 45,000 | Number-average molecular weight |

| Mw ( g/mol ) | 95,000 | Weight-average molecular weight |

| PDI (Đ) | 2.11 | Polydispersity Index (Mw/Mn) |

This table presents hypothetical data for illustrative purposes.

The selection of GPC columns, solvent, and temperature is critical and depends on the specific polymer's properties, such as its expected molecular weight range and solubility. gcms.czlcms.cz For polyolefins, which are often only soluble at elevated temperatures, high-temperature GPC (HT-GPC) is employed. gcms.cz

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Polymer Transition and Stability Studies

Thermal analysis techniques are indispensable for evaluating the thermal transitions and stability of polymers derived from tricosa-1,14-diene. The two most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). labmanager.com

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a polymer sample and a reference as a function of temperature. waters.com This technique is used to identify key thermal events:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step change in the baseline of the DSC curve.

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, seen as an exothermic peak.

Melting Temperature (Tm): The temperature at which a crystalline polymer melts, observed as an endothermic peak. The presence and characteristics of melting peaks provide information about the degree of crystallinity. labmanager.com

The thermal properties of polyalkenamers are significantly influenced by the cis/trans ratio of the double bonds in the polymer backbone. nih.gov For example, high cis-1,4-polybutadiene has a glass-transition temperature (Tg) of -100 °C, while high trans-1,4-polybutadiene has a much higher Tg of -80 °C and is a crystalline material. mdpi.com DSC analysis can clearly demonstrate these differences. nih.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. waters.com This analysis provides crucial information about the thermal stability of the polymer and its degradation profile. The resulting TGA curve plots mass percentage against temperature. From this curve, the onset temperature of decomposition and the temperature of maximum degradation rate can be determined, indicating the polymer's stability at high temperatures. waters.comwaters.com TGA is often performed before DSC to determine the upper temperature limit for analysis without decomposition. waters.com

Table 2: Representative Thermal Properties of a Hypothetical Poly(tricosa-1,14-diene)

| Property | Value | Analytical Technique |

| Glass Transition Temperature (Tg) | -50 °C | DSC |

| Melting Temperature (Tm) | 135 °C | DSC |

| Onset Decomposition Temperature (T_onset) | 350 °C | TGA |

This table presents hypothetical data for illustrative purposes.

X-ray Diffraction (XRD) for Investigating Polymer Crystallinity and Unit Cell Structures

X-ray diffraction (XRD) is a powerful, non-destructive technique used to investigate the atomic and molecular structure of materials. icdd.com For polymers, XRD is the primary method for determining the degree of crystallinity. units.itthermofisher.com Polymers can exist in various forms, from highly crystalline to amorphous, or often as semi-crystalline materials containing both ordered crystalline regions and disordered amorphous regions. icdd.com

The XRD pattern of a semi-crystalline polymer consists of sharp diffraction peaks superimposed on a broad, amorphous halo. units.it

Crystalline Peaks: The sharp peaks arise from the constructive interference of X-rays scattered by the periodically arranged atoms within the crystalline lamellae. The positions and intensities of these peaks are characteristic of the polymer's crystal structure or unit cell. icdd.com

Amorphous Halo: The broad halo results from the scattering of X-rays by the randomly arranged polymer chains in the amorphous regions. units.it

The degree of crystallinity can be quantified by separating the contributions of the crystalline peaks and the amorphous halo in the diffraction pattern. researchgate.net One common method involves calculating the ratio of the integrated area of the crystalline peaks to the total integrated area of the pattern. researchgate.net

Furthermore, the size of the crystalline domains (crystallite size) can be estimated from the broadening of the diffraction peaks using the Scherrer equation. units.it The shape and orientation of the crystallites can also be studied, particularly in oriented or stretched polymer samples. units.it For example, studies on polyethylene (B3416737) films have used XRD to determine not only the percent crystallinity but also the crystallite size. thermofisher.com

Table 3: Example XRD Data Analysis for a Hypothetical Semi-Crystalline Poly(tricosa-1,14-diene)

| Parameter | Result | Description |

| Main Crystalline Peak (2θ) | 17.2° | Corresponds to a specific crystal plane spacing. |

| Degree of Crystallinity (%) | 45% | The proportion of crystalline material in the polymer. |

| Crystallite Size (nm) | 15 nm | Average size of the ordered crystalline domains. |

This table presents hypothetical data for illustrative purposes. A study on poly-acrylates showed a main crystal peak at a 2θ value of approximately 17 degrees. diva-portal.org

Theoretical and Computational Chemistry

Quantum Chemical Investigations of Tricosa-1,14-diene's Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be the primary method for investigating the electronic properties of Tricosa-1,14-diene. These studies would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

From the optimized geometry, a wealth of information can be derived. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

Furthermore, a Molecular Electrostatic Potential (MEP) map would reveal the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). The double bonds at the 1- and 14-positions are expected to be the most reactive sites, susceptible to electrophilic attack or participation in polymerization reactions.

Table 7.1.1: Hypothetical Quantum Chemical Properties of Tricosa-1,14-diene (Calculated using DFT) This table illustrates the kind of data that a quantum chemical study would yield for Tricosa-1,14-diene.

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability, relevant to reactions with electrophiles. |

| LUMO Energy | 0.5 eV | Indicates electron-accepting capability, relevant to reactions with nucleophiles. |

| HOMO-LUMO Gap | 6.7 eV | Reflects chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment | 0.3 D | A small value suggests a largely non-polar molecule, affecting solubility and intermolecular forces. |

| Electron Affinity | 0.4 eV | Energy released when an electron is added; relates to the ability to form an anion. |

Molecular Dynamics Simulations for Understanding Tricosa-1,14-diene's Conformations and Interactions in Polymeric Systems

While quantum chemistry focuses on the electronic details of a single molecule, Molecular Dynamics (MD) simulations are employed to study the physical movements and conformational changes of molecules over time. For Tricosa-1,14-diene, MD simulations would be essential for understanding its flexibility and how it behaves in a condensed phase, particularly within a polymer matrix.

In the context of polymeric systems, MD simulations could model how Tricosa-1,14-diene molecules interact with each other and with other polymer chains. This is critical for predicting the macroscopic properties of a material where this diene is used as a monomer or an additive. Key parameters obtained from such simulations include the radius of gyration (a measure of molecular size and shape) and diffusion coefficients, which describe how the molecule moves within the system.

Table 7.2.1: Illustrative Molecular Dynamics Simulation Parameters for Tricosa-1,14-diene This table shows typical parameters and outputs from an MD simulation designed to study the physical behavior of Tricosa-1,14-diene in a simulated polymer melt.

| Parameter / Output | Example Value / Description | Purpose |

|---|---|---|

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) | Defines the potential energy function used to calculate forces between atoms. |

| Simulation Time | 100 nanoseconds | The duration over which the molecular motions are simulated to ensure adequate sampling of conformations. |

| Temperature | 450 K (simulated melt state) | The controlled temperature of the simulation, relevant for studying polymer processing conditions. |

| Radius of Gyration (Rg) | 8.5 Å | A measure of the molecule's compactness. Changes in Rg indicate conformational shifts. |

Computational Design and Prediction of Novel Diene-Based Monomers and Catalytic Systems

Computational chemistry is not only for analysis but also for design. Starting from the known structure of Tricosa-1,14-diene, computational methods can be used to predict the properties of new, related diene monomers. By systematically modifying the chain length, the position of the double bonds, or adding functional groups, libraries of virtual compounds can be created and screened for desired properties.

For instance, researchers could computationally screen for dienes with optimized reactivity for specific types of polymerization, such as Ring-Opening Metathesis Polymerization (ROMP). This involves calculating the properties of the dienes and how they would interact with various catalysts.

Computational tools can also aid in designing the catalysts themselves. By modeling the transition state of the reaction between the diene and the catalyst, the energy barrier (activation energy) can be calculated. This allows for the in-silico screening of different catalyst structures to find the most efficient one for polymerizing Tricosa-1,14-diene or its derivatives, accelerating the discovery of new materials and processes.

Table 7.3.1: Example of a Computational Screening Protocol for a Novel Diene Monomer This table outlines a hypothetical workflow for the computational design and evaluation of a new diene monomer based on the Tricosa-1,14-diene scaffold.

| Step | Computational Method | Objective |

|---|---|---|

| 1. Virtual Library Generation | Cheminformatics tools | Create a set of virtual diene analogs by modifying chain length and double bond positions. |

| 2. High-Throughput Screening | Semi-empirical quantum methods (e.g., GFN-xTB) | Rapidly estimate basic electronic properties (HOMO/LUMO) and stability for all virtual compounds. |

| 3. Focused DFT Calculations | Density Functional Theory (DFT) | Perform accurate calculations on a smaller set of promising candidates for detailed reactivity analysis. |

| 4. Catalyst Interaction Modeling | DFT Transition State Search | Simulate the reaction pathway with a target catalyst (e.g., a Grubbs catalyst) to predict reaction rates. |

Ecological and Biotechnological Significance

Role of Tricosa-1,14-diene in Algal Hydrocarbon Metabolism and Accumulation

Tricosa-1,14-diene is a linear unsaturated hydrocarbon that plays a significant role in the metabolism of specific strains of the colonial green microalga Botryococcus braunii. This alga is categorized into different chemical races based on the primary type of hydrocarbons it produces; Tricosa-1,14-diene is characteristic of strains belonging to race A. researchgate.netresearchgate.net In these strains, it is part of a series of long-chain alkadienes and alkatrienes with odd carbon numbers. researchgate.netresearchgate.net

The hydrocarbons produced by B. braunii, including Tricosa-1,14-diene, are notable for their accumulation outside the cells, within the extracellular matrix of the colony. nih.govnih.govplos.org This is a key difference from many other oleaginous microalgae that store lipids intracellularly. nih.govplos.org The synthesis and accumulation of these hydrocarbons are closely linked to the alga's cell cycle. Research using radiolabeled precursors has shown that hydrocarbon biosynthesis is not constant. In race A of B. braunii, the highest rate of hydrocarbon synthesis, incorporating compounds like Tricosa-1,14-diene, occurs just after the formation of the septum during cell division. nih.gov This peak synthesis rate can be approximately 2.6 times higher than the rate during the interphase of the cell cycle. nih.gov

Microscopic studies reveal a dynamic process of lipid accumulation on the cell surface at different stages of cell growth. nih.gov Cytoplasmic lipid bodies increase in number and size leading up to this extracellular secretion. nih.gov Following the secretion event, which contributes to the growing extracellular hydrocarbon pool, the intracellular lipid bodies diminish before reforming. nih.govplos.org The biosynthesis pathway for these n-alkadienes in race A is understood to involve fatty acid synthesis followed by an extension and decarboxylation process. researchgate.net Tricosa-1,14-diene, along with other dienes, exists as both Z (cis) and E (trans) isomers in some strains. researchgate.netresearchgate.net

Table 1: Alkadienes Identified in Botryococcus braunii (Race A)

| Compound Name | Chemical Formula | Carbon Number | Source Organism |

|---|---|---|---|

| Tricosa-1,14-diene | C₂₃H₄₄ | 23 | Botryococcus braunii (Race A) |

| Pentacosa-1,16-diene | C₂₅H₄₈ | 25 | Botryococcus braunii (Race A) |

| Heptacosa-1,18-diene | C₂₇H₅₂ | 27 | Botryococcus braunii (Race A) |

| Nonacosa-1,20-diene | C₂₉H₅₆ | 29 | Botryococcus braunii (Race A) |

| Hentriaconta-1,22-diene | C₃₁H₆₀ | 31 | Botryococcus braunii (Race A) |

Potential for Tricosa-1,14-diene as a Feedstock for Bioenergy and Renewable Chemical Production

The hydrocarbons produced by Botryococcus braunii are considered a promising feedstock for advanced biofuels and renewable chemicals. researchgate.net As a significant component of the oil from race A strains, Tricosa-1,14-diene contributes to this potential. The liquid hydrocarbons from this alga can be readily converted into transportation fuels, such as gasoline, diesel, and jet fuel, through conventional hydrocracking and refining processes. researchgate.netresearchgate.net The high hydrocarbon content of B. braunii, which can reach up to 76% of the cell's dry weight, makes it a subject of intense research for biofuel applications. researchgate.net

The primary advantage of algal-derived hydrocarbons like Tricosa-1,14-diene is their potential to serve as a direct, drop-in replacement for petroleum-based fuels, fitting into existing infrastructure. researchgate.net Biomass, in general, is a key potential source for bioenergy, with various feedstocks being explored to reduce reliance on fossil fuels. fao.orgenergy.govnih.gov Microalgae, in particular, are noted for high photosynthetic efficiency and the ability to be cultivated on non-arable land, thereby avoiding direct competition with food crops. researchgate.netieabioenergy.com

Despite the high potential, the commercial-scale production of biofuels from B. braunii faces significant hurdles. A major bottleneck is the alga's slow growth rate compared to other biofuel-producing microorganisms. oup.comfrontiersin.org Achieving high-density cultures is possible but requires optimized conditions, including high light intensity and balanced nutrient media. nih.gov Research continues to focus on developing more efficient photobioreactors and cultivation strategies to improve volumetric productivity and make the process economically viable. nih.govieabioenergy.com The development of efficient methods for extracting the extracellular hydrocarbons is also a critical area of study. researchgate.net

Table 2: Comparison of Bioenergy Feedstock Attributes

| Feedstock Type | Primary Components | Advantages | Challenges |

|---|---|---|---|

| B. braunii (Race A) Hydrocarbons (incl. Tricosa-1,14-diene) | Long-chain alkadienes and alkatrienes | High energy density; direct drop-in fuel potential; cultivation on non-arable land | Slow growth rate; complex cultivation and harvesting; extraction costs |

| Lignocellulosic Biomass (e.g., switchgrass, wood) | Cellulose, Hemicellulose, Lignin | Abundant; no competition with food crops | Recalcitrant to breakdown; complex pre-treatment required |

| Starch/Sugar Crops (e.g., corn, sugarcane) | Glucose, Sucrose | Mature conversion technology (fermentation); high yields | Competition with food supply; land and water intensive |

| Oilseed Crops (e.g., soybean, rapeseed) | Triacylglycerols (TAGs) | Established technology for biodiesel production | Competition with food supply; land use change impacts |

Genetic Engineering Approaches for Enhancing Diene Production in Microorganisms

Genetic engineering offers a powerful set of tools to overcome the limitations of native producers like B. braunii and enhance the production of valuable compounds such as dienes. pressbooks.pubconsensus.app While specific genetic engineering of Tricosa-1,14-diene synthesis is not yet widely reported, established principles from metabolic engineering of other microorganisms for producing related molecules can be applied. nih.gov The general strategy involves transferring the genetic machinery for producing a desired compound into a fast-growing, industrially robust host organism like Escherichia coli or the yeast Saccharomyces cerevisiae. chemistryjournals.netbiorxiv.org

A key step in this process is the identification and cloning of the genes encoding the enzymes responsible for the biosynthesis of Tricosa-1,14-diene from B. braunii race A. Since this pathway is related to fatty acid synthesis, this would involve enzymes for fatty acid elongation and the specific decarboxylases that produce the final diene. Once identified, these genes can be introduced into a production host. nih.gov

Further enhancements in yield can be achieved through several metabolic engineering strategies:

Pathway Optimization: The expression levels of the introduced genes can be fine-tuned to balance the metabolic pathway and avoid the accumulation of toxic intermediates. This can involve using promoters of varying strengths and optimizing codon usage for the host organism. nih.gov

Increasing Precursor Supply: The host organism's native metabolic pathways can be engineered to channel more carbon toward the necessary precursors. For a fatty acid-derived product like Tricosa-1,14-diene, this would involve upregulating fatty acid biosynthesis. For other complex molecules, engineering the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways has proven effective for increasing the supply of isoprenoid precursors. researchgate.netbiorxiv.org

Blocking Competing Pathways: To maximize the carbon flux towards the desired product, competing metabolic pathways that drain the precursor pool can be downregulated or knocked out.

These genetic engineering approaches have successfully increased the production of various high-value chemicals, including other dienes and complex terpenes, demonstrating the potential for developing microbial cell factories for the sustainable and high-yield production of Tricosa-1,14-diene. oup.comnih.govplos.org

Emerging Research Perspectives and Future Directions

Development of Next-Generation Catalytic Systems for Precision Diene Transformations

The precise conversion of dienes like Tricosa-1,14-diene into valuable functionalized molecules is highly dependent on sophisticated catalytic systems. Research is focused on developing catalysts that offer high efficiency, selectivity, and control over the transformation of dienes with multiple reactive sites.

Key areas of development include:

Tandem Isomerization and Telomerization: For non-conjugated dienes such as Tricosa-1,14-diene, a significant challenge is activating the internal double bond. Tandem catalysis, which combines an isomerization step with a subsequent reaction like telomerization, offers a solution. frontiersin.org Research has shown that ruthenium-based catalysts can facilitate the initial double-bond migration, converting the non-conjugated diene into a conjugated form that can then undergo telomerization with a palladium-N-heterocyclic carbene (NHC) catalyst. frontiersin.orgresearchgate.net Future systems will likely focus on improving the compatibility and efficiency of these dual-catalyst systems to achieve higher conversion rates and selectivity for desired products. researchgate.net

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a powerful step-growth polymerization technique for α,ω-dienes, which would involve the terminal double bond of Tricosa-1,14-diene. orgoreview.com This method is ideal for producing high-molecular-weight unsaturated polymers and can be used to create precisely structured materials. acs.orgresearchgate.net The development of next-generation ruthenium and molybdenum metathesis catalysts (e.g., Grubbs' and Schrock's catalysts) continues to be a priority, aiming for higher activity, better functional group tolerance, and enhanced stability, which are crucial for the efficient polymerization of long-chain monomers. acs.orgresearchgate.net

Selective Functionalization: The presence of two distinct double bonds in Tricosa-1,14-diene (one terminal, one internal) presents an opportunity for selective functionalization. Future catalytic systems may be designed to differentiate between these sites, allowing for the introduction of different functional groups at each position. This could involve chemo- and regioselective reactions like hydroformylation, hydrogenation, or epoxidation, enabling the synthesis of complex bifunctional molecules. rsc.orgifpenergiesnouvelles.fr

Table 1: Catalytic Systems for Long-Chain Diene Transformations

| Catalytic Transformation | Catalyst System Example | Diene Type | Key Findings | Citations |

|---|---|---|---|---|

| Tandem Isomerization-Telomerization | Homogeneous Ru catalyst + Pd(0)-NHC complex | Internal/Non-conjugated Dienes | Achieves conversion of non-conjugated dienes to functionalized long-chain molecules; overall conversions approaching 60% have been reported. | frontiersin.orgresearchgate.net |

| Acyclic Diene Metathesis (ADMET) | Ruthenium-carbene catalysts (e.g., Grubbs', Hoveyda-Grubbs') | α,ω-Dienes | Produces high-molecular-weight unsaturated polymers; a step-growth mechanism that allows for precise control over polymer structure. | orgoreview.comacs.orgresearchgate.net |